2-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride
Overview
Description
2-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H14BrNO2·HCl It is a derivative of phenethylamine, characterized by the presence of bromine and methoxy groups on the benzene ring
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as dimethoxybenzenes , which are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride . For instance, the compound is soluble in water , which can affect its distribution and action in the body.
Biochemical Analysis
Biochemical Properties
2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride plays a significant role in biochemical reactions, particularly those involving neurotransmitter systems. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the serotonin receptor 5-HT2A, where it acts as an agonist . This interaction is crucial for its psychoactive effects. Additionally, it has been shown to bind to other serotonin receptors, such as 5-HT2C, influencing various physiological processes .
Cellular Effects
The effects of 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of the serotonin receptor 5-HT2A, leading to altered cell signaling and neurotransmitter release . This modulation can impact various cellular processes, including mood regulation, perception, and cognition . Furthermore, it has been reported to affect gene expression related to neurotransmitter synthesis and degradation .
Molecular Mechanism
At the molecular level, 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride exerts its effects through binding interactions with biomolecules. It acts as an agonist at the serotonin receptor 5-HT2A, leading to receptor activation and subsequent intracellular signaling cascades . This activation can result in changes in gene expression, enzyme activity, and neurotransmitter release . Additionally, it has been shown to inhibit the reuptake of serotonin, further enhancing its effects on neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and cellular metabolism observed even after prolonged exposure . These temporal effects highlight the importance of considering the duration of exposure in experimental designs .
Dosage Effects in Animal Models
The effects of 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride vary with different dosages in animal models. At lower doses, it has been shown to produce mild psychoactive effects, while higher doses can lead to more pronounced behavioral changes . Threshold effects have been observed, where a minimum dose is required to elicit significant physiological responses . At high doses, toxic or adverse effects, such as neurotoxicity and behavioral disturbances, have been reported .
Metabolic Pathways
2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride is involved in several metabolic pathways. It undergoes oxidative deamination to produce metabolites such as 2-(4-bromo-2,5-dimethoxyphenyl)ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion . The compound also interacts with enzymes involved in neurotransmitter metabolism, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Transporters and binding proteins, such as serotonin transporters, play a role in its cellular uptake and distribution . The compound’s localization and accumulation within specific tissues can influence its overall pharmacological effects .
Subcellular Localization
The subcellular localization of 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride is critical for its activity and function. It has been observed to localize within synaptic vesicles, where it can modulate neurotransmitter release . Additionally, targeting signals and post-translational modifications may direct the compound to specific cellular compartments or organelles . These localization patterns are essential for understanding its precise mechanisms of action and effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride typically involves the bromination of 4,5-dimethoxyphenethylamine. The process can be summarized as follows:
Bromination: 4,5-Dimethoxyphenethylamine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position of the benzene ring.
Formation of Hydrochloride Salt: The resulting 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4,5-dimethoxyphenethylamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: 4,5-Dimethoxyphenethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of psychopharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): A well-known psychedelic compound with similar structural features.
4-Bromo-2,5-dimethoxyamphetamine (DOB): Another psychedelic compound with a similar structure but different pharmacological effects.
Uniqueness
2-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-bromo-4,5-dimethoxyphenyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2.ClH/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2;/h5-6H,3-4,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYAXDWIMSZDLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN)Br)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342519 | |
Record name | 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101342519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103275-23-6 | |
Record name | Benzeneethanamine, 2-bromo-4,5-dimethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103275-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3,4-dmpea hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103275236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101342519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Br-4,5-DMPEA HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD9BGF5NKH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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